molecular formula C29H33N3O3 B12486754 Ethyl 4-(4-benzylpiperazin-1-yl)-3-{[(4-ethylphenyl)carbonyl]amino}benzoate

Ethyl 4-(4-benzylpiperazin-1-yl)-3-{[(4-ethylphenyl)carbonyl]amino}benzoate

Cat. No.: B12486754
M. Wt: 471.6 g/mol
InChI Key: GKMSYEBGBKWAOM-UHFFFAOYSA-N
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Description

Ethyl 4-(4-benzylpiperazin-1-yl)-3-{[(4-ethylphenyl)carbonyl]amino}benzoate is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a benzylpiperazine moiety, an ethylphenyl group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(4-benzylpiperazin-1-yl)-3-{[(4-ethylphenyl)carbonyl]amino}benzoate typically involves multiple steps:

    Formation of the Benzylpiperazine Moiety: This step involves the reaction of piperazine with benzyl chloride under basic conditions to form 4-benzylpiperazine.

    Introduction of the Benzoate Ester: The next step involves the esterification of 4-benzylpiperazine with ethyl 4-bromobenzoate in the presence of a base such as potassium carbonate.

    Coupling with the Ethylphenyl Group: The final step involves the coupling of the intermediate product with 4-ethylphenyl isocyanate to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-benzylpiperazin-1-yl)-3-{[(4-ethylphenyl)carbonyl]amino}benzoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and ethylphenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Ethyl 4-(4-benzylpiperazin-1-yl)-3-{[(4-ethylphenyl)carbonyl]amino}benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including its effects on the central nervous system.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-(4-benzylpiperazin-1-yl)-3-{[(4-ethylphenyl)carbonyl]amino}benzoate involves its interaction with specific molecular targets. The benzylpiperazine moiety is known to interact with neurotransmitter receptors in the brain, potentially modulating their activity. The compound may also interact with enzymes and other proteins, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-(4-methyl-piperazin-1-yl)-benzoate: Similar structure but with a methyl group instead of a benzyl group.

    Ethyl 4-(piperazin-1-yl)benzoate: Lacks the benzyl and ethylphenyl groups.

    4-Benzylpiperazine: Contains only the benzylpiperazine moiety without the benzoate ester and ethylphenyl group.

Uniqueness

Ethyl 4-(4-benzylpiperazin-1-yl)-3-{[(4-ethylphenyl)carbonyl]amino}benzoate is unique due to the presence of both the benzylpiperazine and ethylphenyl groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C29H33N3O3

Molecular Weight

471.6 g/mol

IUPAC Name

ethyl 4-(4-benzylpiperazin-1-yl)-3-[(4-ethylbenzoyl)amino]benzoate

InChI

InChI=1S/C29H33N3O3/c1-3-22-10-12-24(13-11-22)28(33)30-26-20-25(29(34)35-4-2)14-15-27(26)32-18-16-31(17-19-32)21-23-8-6-5-7-9-23/h5-15,20H,3-4,16-19,21H2,1-2H3,(H,30,33)

InChI Key

GKMSYEBGBKWAOM-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C(=O)OCC)N3CCN(CC3)CC4=CC=CC=C4

Origin of Product

United States

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